molecular formula C20H22O7 B035225 Bocconin CAS No. 103630-01-9

Bocconin

Cat. No. B035225
CAS RN: 103630-01-9
M. Wt: 374.4 g/mol
InChI Key: RBYMMRNOMSMIHJ-QZTJIDSGSA-N
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Description

Bocconin is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the diterpenoid family of compounds and is found in various plant species. Bocconin has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

  • Volunteer Computing and Middleware Systems : Bocconin, through BOINC (Berkeley Open Infrastructure for Network Computing), facilitates volunteer computing. This middleware system offers process management, graphics control, and checkpointing for scientific research projects (Anderson, Christensen, & Allen, 2006). It provides large computing capacity at a low cost, essential for high-throughput scientific computing (Anderson, 2019).

  • Medicinal Applications : Isoquinoline alkaloids from the Bocconieae tribe, which includes Bocconin, have demonstrated antimicrobial, antifungal, and anti-inflammatory activities. These properties make them valuable for health management, particularly in developing countries (Yu et al., 2014).

  • Chemical Sensing : Boronic acid sensors, which can be a component of Bocconin, are effective in detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This ability is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Agricultural Applications : Studies have shown that Bocconia, closely related to Bocconin, impacts the growth and yield of plants like broccoli. For instance, specific fertilizer treatments can enhance the growth processes and leafy mass in Bocconia (Yakhtanigova et al., 2022). Additionally, root extracts of Helleborus bocconei, containing Bocconin, show antibacterial activity against respiratory infections (Puglisi et al., 2009).

  • Collaborative Research Tools : The Bill of Experiments tool (BOE) is a collaborative environment for the reuse of scientific experiments, which can include studies involving Bocconin. It aims to identify the best alternatives based on cost, deadline attainment, and quality (Cardoso, Souza, & Marques, 2002).

  • Antimicrobial Properties : Bocconia arborea Watt., which may include Bocconin compounds, exhibits strong antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Navarro et al., 1996; Navarro et al., 1998).

properties

IUPAC Name

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-10(2)19(23)26-18-17(24-11(3)21)15-13(27-20(18,4)5)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYMMRNOMSMIHJ-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bocconin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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